3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[222]OCT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its bicyclic structure and the presence of a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Esterification: The amino acid is then esterified in the presence of ethanol and thionyl chloride to furnish the amino ester.
Functionalization: The amino ester undergoes further functionalization to introduce the pyridylmethyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The exact pathways depend on the biological context and the specific targets involved. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID is unique due to its specific bicyclic structure and the presence of a pyridylmethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(pyridin-3-ylmethylcarbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-9-10-2-1-7-17-8-10)13-11-3-5-12(6-4-11)14(13)16(20)21/h1-3,5,7-8,11-14H,4,6,9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUIMECECYWTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.